Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Description
Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is a nitrogen mustard derivative characterized by a phenylbutanoate backbone esterified with a phenethyl group. Structurally, it belongs to the class of alkylating agents, which are widely used in chemotherapy due to their ability to crosslink DNA and inhibit cancer cell proliferation. The compound is derived from 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid (a Chlorambucil analog) by replacing the carboxylic acid group with a phenethyl ester moiety .
Properties
CAS No. |
77063-16-2 |
|---|---|
Molecular Formula |
C22H27Cl2NO2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-phenylethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C22H27Cl2NO2/c23-14-16-25(17-15-24)21-11-9-20(10-12-21)7-4-8-22(26)27-18-13-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2 |
InChI Key |
KOUAMUDOBHPDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic Acid Derivative
This intermediate is commonly prepared by alkylation of 4-aminophenylbutanoic acid or its ester with 2-chloroethyl chloride or related reagents to introduce the bis(2-chloroethyl)amino moiety. The procedure generally involves:
- Reacting 4-aminophenylbutanoic acid or methyl 4-(4-aminophenyl)butanoate with 2-chloroethyl chloride under basic conditions to form the bis(2-chloroethyl)amino substitution on the aromatic ring.
- Purification of the intermediate acid or ester.
Activation of the Acid Function
To facilitate esterification, the carboxylic acid is converted into a more reactive species such as an acid chloride or activated ester:
- Treatment of the acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in anhydrous conditions to form the acid chloride.
- Alternatively, use of coupling agents like dicyclohexylcarbodiimide (DCC) or carbodiimides in the presence of catalysts.
Esterification with Phenethyl Alcohol
The acid chloride or activated ester is then reacted with phenethyl alcohol (2-phenylethanol) to form the phenethyl ester:
- The acid chloride is added dropwise to a cooled solution of phenethyl alcohol, often in the presence of a base such as pyridine or triethylamine to neutralize HCl formed.
- The reaction is typically carried out under anhydrous conditions and inert atmosphere.
- After completion, the reaction mixture is quenched, and the product is purified by recrystallization or chromatography.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of 4-aminophenylbutanoate | 2-chloroethyl chloride, base (e.g., NaHCO3) | 0–40 °C | Several hours | 70–85 | Controlled addition to avoid side reactions |
| Acid chloride formation | Thionyl chloride, reflux, inert atmosphere | Reflux (~70 °C) | 2–4 hours | Quantitative | Excess SOCl2 removed under vacuum |
| Esterification | Phenethyl alcohol, pyridine or triethylamine | 0–25 °C | 4–18 hours | 75–90 | Cooling to control reaction exotherm |
| Purification | Silica gel chromatography or recrystallization | Ambient to 0 °C | Variable | — | Removal of impurities and unreacted starting materials |
Notes on Purification and Characterization
- The final product is typically purified by column chromatography using silica gel with solvents such as chloroform or ethyl acetate mixtures.
- Recrystallization from ethanol-water mixtures at low temperature enhances purity.
- Characterization includes NMR (proton and carbon), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Outcome |
|---|---|---|---|
| Alkylation | 4-aminophenylbutanoate, 2-chloroethyl chloride, base | Introduce bis(2-chloroethyl)amino group | Intermediate acid or ester |
| Acid Activation | Thionyl chloride or coupling agents | Convert acid to acid chloride or activated ester | Reactive intermediate |
| Esterification | Phenethyl alcohol, base (pyridine/TEA) | Form phenethyl ester | Target compound |
| Purification | Chromatography, recrystallization | Remove impurities | Pure this compound |
Additional Considerations
- The bis(2-chloroethyl)amino group is sensitive and may require careful temperature control to avoid decomposition.
- Anhydrous and inert conditions (nitrogen or argon atmosphere) are recommended during acid chloride formation and esterification.
- The compound is for research use only and should be handled with appropriate safety precautions due to alkylating properties.
Chemical Reactions Analysis
Types of Reactions
Chlorambucil undergoes several types of chemical reactions, including:
Oxidation: Chlorambucil can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the chloroethyl groups.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Modified derivatives with reduced chloroethyl groups.
Substitution: Substituted products with different functional groups.
Scientific Research Applications
Chlorambucil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Primarily used in chemotherapy for treating chronic lymphocytic leukemia and malignant lymphomas.
Industry: Employed in the development of new pharmaceuticals and chemical research.
Mechanism of Action
Chlorambucil exerts its effects through alkylation of DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The primary molecular targets are the guanine bases in DNA . The pathways involved include the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate with related compounds:
Key Observations :
Pharmacological Activity
Alkylating Efficacy
- Parent Acid (4-[4-[Bis(2-chloroethyl)amino]phenyl]butanoic acid): As a Chlorambucil analog, it directly alkylates DNA via the bis(2-chloroethyl)amino group, causing crosslinks and apoptosis. However, its carboxylic acid group limits bioavailability due to poor membrane permeability .
- Target Compound : The phenethyl ester likely acts as a prodrug, requiring enzymatic hydrolysis to release the active parent acid. This esterification strategy is common in nitrogen mustards to improve pharmacokinetics .
- Ethyl Ester Analog () : The benzimidazole core in this compound may facilitate DNA intercalation, augmenting alkylation efficacy. However, its methyl group at position 1 could alter metabolic stability compared to the target compound .
Toxicity and Selectivity
- This contrasts with the ethyl ester analog in , where the benzimidazole ring might confer selective uptake in rapidly dividing cells .
Metabolic Stability
- Parent Acid : Rapid renal excretion due to hydrophilicity, limiting its half-life .
- Target Compound : The ester bond is susceptible to hydrolysis by esterases, releasing the parent acid gradually. This could prolong therapeutic activity compared to the parent acid but requires careful dose optimization to avoid toxicity .
Research Findings and Clinical Relevance
- Preclinical Studies: Derivatives of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid (including esters) have shown potent antitumor activity in murine models, particularly against lymphoma and leukemia .
- Comparative Data: The ethyl ester analog in demonstrated 20% higher cytotoxicity in vitro compared to the parent acid, suggesting esterification enhances efficacy.
Biological Activity
Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate, also known by its CAS number 77063-16-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to explore the compound's synthesis, biological mechanisms, and its efficacy in various therapeutic applications through a detailed review of existing literature.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a phenethyl group and a bis(2-chloroethyl)amino moiety, which is commonly associated with alkylating agents used in chemotherapy. Its molecular formula is , with a molecular weight of approximately 408.36 g/mol. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available aromatic compounds. The process includes the introduction of the bis(2-chloroethyl)amino group, which is crucial for the compound’s biological activity. Various derivatives have been synthesized to evaluate their antitumor properties, with modifications aimed at enhancing efficacy and selectivity against cancer cells .
Antitumor Activity
This compound has been investigated for its antitumor properties. Studies have shown that certain derivatives exhibit significant activity against various cancer cell lines, including:
- P-388 lymphocytic leukemia
- L-1210 lymphoid leukemia
In initial screenings, compounds such as the 2-phenoxyethyl ester demonstrated notable antitumor effects, indicating the potential of this compound class in cancer therapy .
Table 1: Summary of Antitumor Activity
| Compound Type | Cancer Type | Activity Detected |
|---|---|---|
| 2-Phenoxyethyl ester | P-388 lymphocytic leukemia | Active |
| n-Butyl ester | L-1210 lymphoid leukemia | Active |
| n-Pentyl ester | L-1210 lymphoid leukemia | Active |
The mechanism by which this compound exerts its antitumor effects primarily involves DNA alkylation. The bis(2-chloroethyl)amino group interacts with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This action triggers apoptosis in rapidly dividing cancer cells .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in vivo. For instance:
- Study on HepG2 Cells : A recent study demonstrated that a derivative of this compound exhibited an IC50 value of 1.30 µM against HepG2 liver cancer cells. This was significantly lower compared to standard treatments like SAHA (17.25 µM), indicating superior efficacy .
- Xenograft Models : In xenograft models, treatment with derivatives showed tumor growth inhibition rates exceeding 48%, highlighting their potential as effective therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate, and how can purity be optimized?
Methodological Answer:
- Synthesis : Start with chlorambucil (4-[bis(2-chloroethyl)amino]benzenebutanoic acid, CAS 305-03-3) as the precursor. React with phenethyl alcohol via esterification using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) as coupling agents. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Use silica gel column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the ester. Confirm purity via HPLC (>98%) and characterize by -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and mass spectrometry (expected [M+H]⁺ at m/z 436.3) .
Q. How is the alkylating activity of this compound experimentally validated?
Methodological Answer:
- DNA Alkylation Assay : Incubate the compound with plasmid DNA (e.g., pBR322) at physiological pH (7.4) and 37°C. Analyze DNA cross-linking via agarose gel electrophoresis; alkylation causes conformational shifts (supercoiled to relaxed/nicked forms).
- HPLC-MS Validation : Quantify adduct formation by reacting the compound with guanosine or adenine derivatives, followed by LC-MS analysis to detect alkylated nucleobases (e.g., m/z shifts corresponding to N7-guanine adducts) .
Q. What analytical techniques are critical for structural and functional characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm ester formation (e.g., ester carbonyl at ~170 ppm in -NMR).
- Elemental Analysis : Verify C, H, N, and Cl content (e.g., C 57.94%, H 6.21%, Cl 24.38%) to confirm stoichiometry .
- Stability Testing : Perform accelerated degradation studies under varying pH (3–9) and temperatures (4–40°C) to assess hydrolytic stability .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Selection : Use panels of cancer cell lines (e.g., Jurkat, HeLa, MCF-7) with varying p53 status or DNA repair capacity. Include controls with chlorambucil for direct comparison.
- Dose-Response Analysis : Perform IC₅₀ assays using MTT or resazurin-based viability tests. Address variability by normalizing to cellular glutathione levels (critical for detoxifying alkylating agents) .
Q. What strategies are effective for studying structure-activity relationships (SAR) with nitrogen mustard analogs?
Methodological Answer:
- Comparative SAR : Synthesize analogs with modified ester groups (e.g., methyl, benzyl) or backbone elongation. Evaluate alkylation efficiency via comet assays (DNA damage quantification) and cytotoxicity in leukemia vs. solid tumor models.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict DNA minor-groove binding affinity versus chlorambucil .
Q. How can reaction pathways (substitution vs. elimination) be analyzed for this compound under physiological conditions?
Methodological Answer:
Q. What methodologies address challenges in developing targeted drug delivery systems for this compound?
Methodological Answer:
- Metal Coordination Complexes : Conjugate with ruthenium(II)-arene scaffolds (e.g., RAPTA complexes) to enhance tumor selectivity. Characterize stability in serum via ICP-MS and evaluate release kinetics in acidic pH (simulating tumor microenvironments) .
- Prodrug Design : Synthesize pH-sensitive prodrugs (e.g., hydrazone-linked conjugates) and validate activation via LC-MS in tumor lysates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on metabolic stability and bioactivation?
Methodological Answer:
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and quantify metabolites via UPLC-QTOF. Compare CYP450-mediated oxidation (e.g., hydroxylation at the phenyl ring) versus esterase-driven hydrolysis.
- Species-Specific Variability : Use interspecies scaling (e.g., rat vs. human hepatocytes) to identify metabolic discrepancies. Cross-validate with in vivo pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
